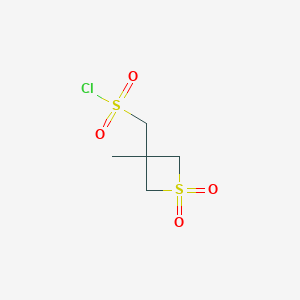

(3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride

CAS No.: 2091110-80-2

Cat. No.: VC6757648

Molecular Formula: C5H9ClO4S2

Molecular Weight: 232.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091110-80-2 |

|---|---|

| Molecular Formula | C5H9ClO4S2 |

| Molecular Weight | 232.69 |

| IUPAC Name | (3-methyl-1,1-dioxothietan-3-yl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C5H9ClO4S2/c1-5(4-12(6,9)10)2-11(7,8)3-5/h2-4H2,1H3 |

| Standard InChI Key | GIWQQKGRNLBLRI-UHFFFAOYSA-N |

| SMILES | CC1(CS(=O)(=O)C1)CS(=O)(=O)Cl |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a 1,1-dioxidotetrahydro-2H-thiopyran (thian) ring system substituted at the 3-position with a methanesulfonyl chloride group. The thiopyran ring adopts a chair conformation, with the sulfone groups contributing to its rigidity and electronic properties. The SMILES notation (C1CC(CS(=O)(=O)C1)CS(=O)(=O)Cl) confirms the connectivity: a six-membered sulfur-containing ring with two sulfonyl oxygen atoms and a chlorinated sulfonylmethyl side chain .

Stereoelectronic Effects

The electron-withdrawing sulfonyl groups polarize the C–S bonds, enhancing the electrophilicity of the sulfonyl chloride moiety. This polarization facilitates nucleophilic attack at the sulfur center, a critical feature for its reactivity in substitution reactions .

Synthetic Pathways and Reactivity

Key Reactivity Profiles

-

Nucleophilic Substitution: The sulfonyl chloride group reacts with alcohols, amines, and thiols to form sulfonates, sulfonamides, and thiosulfonates, respectively.

-

Sulfene Generation: Under basic conditions, elimination may produce sulfene intermediates (R₂C=SO₂), which participate in cycloadditions or further functionalizations .

Pharmaceutical Applications

Role in GPR40 Agonist Development

Patent US20170290800A1 highlights derivatives of this compound as critical intermediates in synthesizing GPR40 agonists, which enhance glucose-dependent insulin secretion for type 2 diabetes management . The sulfonyl chloride moiety enables covalent modification of target molecules, improving binding affinity and metabolic stability.

Structural Modifications

-

Side Chain Elongation: Introduction of alkynyl or aryl groups at the hex-4-ynoic acid position enhances receptor selectivity .

-

Sulfonamide Formation: Reaction with amines yields sulfonamide derivatives that exhibit improved pharmacokinetic profiles .

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 246.7 g/mol | PubChem |

| SMILES | C1CC(CS(=O)(=O)C1)CS(=O)(=O)Cl | Ambeed |

| CAS Registry | 1781507-54-7 | PubChem , Ambeed |

| Storage Conditions | -20°C under inert atmosphere | Ambeed |

Future Research Directions

-

Mechanistic Studies: Elucidate the exact pathway for sulfene formation during nucleophilic substitutions.

-

Biological Screening: Evaluate toxicity and off-target effects of derived sulfonamides in preclinical models.

-

Process Optimization: Develop scalable synthetic routes to support large-scale pharmaceutical production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume